2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride
Description
2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[(propan-2-ylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-5-3-4-6-10(9)12;/h3-6,8,11-12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCDTPPGXITAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-hydroxybenzylamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating diverse chemical intermediates.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Quinones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Amine derivatives |
| Substitution | Alkyl halides, acyl chlorides | Substituted phenols |
Biology
In biological research, 2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is utilized to study enzyme interactions and metabolic pathways. Its mechanism of action involves modulating the activity of specific enzymes and receptors, impacting various cellular processes.
Pharmaceutical Development
The compound has potential applications in drug development due to its ability to interact with biological targets. It may be explored for therapeutic uses in treating conditions related to enzyme dysfunction or metabolic disorders.
Case Study 1: Enzyme Interaction Studies
A study investigated the effects of 2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride on specific enzymes involved in metabolic pathways. The results indicated significant modulation of enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives of 2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride to explore their biological activities. Several derivatives exhibited enhanced interactions with target enzymes, paving the way for further pharmacological studies.
Mechanism of Action
The mechanism of action of 2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride: This compound has a similar structure but with an ethoxy group instead of a hydroxyl group.
2-{[(Propan-2-yl)amino]methyl}phenol: The non-hydrochloride form of the compound, which has different solubility and reactivity properties.
Uniqueness
2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Biological Activity
2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, also known as labetalol hydrochloride, is a phenolic compound with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A methoxy group .
- An isopropylamino group .
- A phenolic hydroxyl group .
These structural components contribute to its diverse chemical and biological properties, making it a subject of interest in both scientific research and industrial applications.
Antimicrobial Properties
Research indicates that 2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and biofilm formation. For instance, studies have shown that derivatives of phenolic compounds can disrupt bacterial membranes, leading to reduced biofilm formation on surfaces .
Antioxidant Activity
The compound is noted for its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders .
Pharmacological Applications
Labetalol hydrochloride has been extensively studied for its use in treating hypertension. Its mechanism involves blocking alpha and beta-adrenergic receptors, which helps in reducing blood pressure effectively. The dual action on these receptors distinguishes it from other antihypertensive agents .
The biological effects of 2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride are mediated through interactions with specific molecular targets:
- Receptor Interaction : The compound binds to adrenergic receptors, leading to vasodilation and decreased heart rate.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in lipid metabolism, potentially influencing conditions like phospholipidosis .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced the viability of E. coli biofilms compared to untreated controls. The effective concentration (EC50) was found to be lower than that of traditional antibiotics .
- Antioxidant Studies : In vitro assays revealed that labetalol hydrochloride exhibited a dose-dependent reduction in reactive oxygen species (ROS), highlighting its potential as a protective agent against oxidative stress .
- Clinical Applications : Clinical trials have confirmed the efficacy of labetalol in managing hypertensive emergencies with minimal side effects compared to other antihypertensive drugs .
Comparative Analysis
The following table summarizes the biological activities and applications of 2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride compared to similar phenolic compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Primary Application |
|---|---|---|---|
| 2-{[(Propan-2-yl)amino]methyl}phenol | High | Moderate | Antihypertensive |
| Carvacrol | Moderate | High | Antimicrobial |
| Thymol | High | Moderate | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
